N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C17H19N5. It is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily targeted towards protein kinases . These kinases play a crucial role in controlling cell growth, differentiation, migration, and metabolism . Specifically, it has been found to inhibit CDK2, a cyclin-dependent kinase .
Mode of Action
The compound this compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP .
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways associated with cell proliferation . By inhibiting CDK2, it disrupts the phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines with IC50 values in the nanomolar range .
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation . Additionally, it has been shown to interact with other kinases, such as the epidermal growth factor receptor (EGFR), further influencing cellular signaling pathways .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has demonstrated potent cytotoxic activity, particularly against breast cancer (MCF-7), colorectal cancer (HCT-116), and liver cancer (HepG-2) cell lines . The compound influences cell function by inducing apoptosis, altering cell cycle progression, and inhibiting cell proliferation . It also affects cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, the compound’s structure allows it to mimic ATP binding interactions in kinase active sites, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being kept in a dark place at 2-8°C . Over time, its degradation products and long-term effects on cellular function have been studied in both in vitro and in vivo settings . These studies have shown that the compound maintains its cytotoxic activity and enzyme inhibitory effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic properties . Additionally, its interactions with cofactors and other biomolecules can modulate its activity and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its therapeutic potential . Studies have shown that the compound can effectively penetrate cell membranes and distribute within various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, allows it to interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm can affect cytoplasmic signaling pathways and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of cyclohexylamine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidine family:
4-aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the cyclohexyl and phenyl groups, resulting in different biological activities.
Pyrazoloadenine: Another derivative with distinct functional groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-cyclohexyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOVVWVKITOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.